molecular formula C20H20BrN3O2 B2467953 2-[[1-[2-(2-Bromophenyl)acetyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile CAS No. 2380041-41-6

2-[[1-[2-(2-Bromophenyl)acetyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile

Cat. No.: B2467953
CAS No.: 2380041-41-6
M. Wt: 414.303
InChI Key: HSKMBBGKEUOCPD-UHFFFAOYSA-N
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Description

2-[[1-[2-(2-Bromophenyl)acetyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile is a complex organic compound that features a piperidine ring, a bromophenyl group, and a pyridine ring with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[1-[2-(2-Bromophenyl)acetyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile typically involves multiple steps, starting with the preparation of the bromophenylacetyl intermediate. This intermediate is then reacted with piperidine and subsequently with a pyridine derivative to form the final product. Common reagents used in these reactions include methanesulfonic acid (MsOH) and phenylhydrazine hydrochloride, often under reflux conditions in methanol (MeOH) to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield. The choice of solvents and catalysts is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[[1-[2-(2-Bromophenyl)acetyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases to deprotonate the nucleophile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[[1-[2-(2-Bromophenyl)acetyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[1-[2-(2-Bromophenyl)acetyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group may facilitate binding to hydrophobic pockets, while the piperidine ring can interact with polar or charged residues. This compound may modulate the activity of its targets through competitive inhibition or allosteric modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[1-[2-(2-Bromophenyl)acetyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

2-[[1-[2-(2-bromophenyl)acetyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O2/c21-18-4-2-1-3-17(18)12-20(25)24-9-6-15(7-10-24)14-26-19-11-16(13-22)5-8-23-19/h1-5,8,11,15H,6-7,9-10,12,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKMBBGKEUOCPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=CC(=C2)C#N)C(=O)CC3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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